molecular formula C5H11NO B1205720 N-Ethylpropionamide CAS No. 5129-72-6

N-Ethylpropionamide

Cat. No. B1205720
CAS RN: 5129-72-6
M. Wt: 101.15 g/mol
InChI Key: ABMDIECEEGFXNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NEPA and its analogs involves complex organic reactions, where starting materials undergo transformations to introduce the ethyl group into the amide structure. For example, compounds related to NEPA, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been synthesized through reactions involving paracetamol and ethyl 2-bromo-2-methylpropionate, highlighting the synthetic routes applicable to NEPA derivatives.

Molecular Structure Analysis

The molecular structure of NEPA and its derivatives is characterized by the presence of an amide bond, which plays a crucial role in its physical and chemical properties. Studies have shown that the amide bond induces specific conformations and rotational isomers, significantly impacting the compound's stability and interactions.

Chemical Reactions and Properties

NEPA undergoes various chemical reactions, primarily influenced by its amide bond. It can participate in hydrogen bonding, affecting its aggregation behavior in different solvents. The amide bond's reactivity also facilitates interactions with other molecules, leading to the formation of complexes and affecting its chemical behavior.

Physical Properties Analysis

The physical properties of NEPA, such as its aggregation state and solubility, are influenced by its molecular structure and the solvent used. Studies using infrared spectroscopy have shown that NEPA exists in various aggregation forms, and its physical state can shift from monomers to oligomers depending on the solvent and environmental conditions.

Chemical Properties Analysis

NEPA's chemical properties are closely related to its amide functionality, which affects its reactivity and interactions with other molecules. The amide bond's polarity and potential for hydrogen bonding play significant roles in NEPA's chemical behavior, influencing its solubility, reactivity, and interaction with solvents and other compounds.

For a detailed exploration of N-Ethylpropionamide, the following references provide in-depth insights:

  • (Wang et al., 2015) investigated the structural dynamics of NEPA in various solvents using infrared spectroscopy and computational methods.
  • (Navarrete-Vázquez et al., 2011) described the synthesis of a compound related to NEPA, highlighting synthetic routes and molecular interactions.

Scientific Research Applications

  • Structural Dynamics in Solvents :

    • NEPA, a model molecule for β-peptides, shows different aggregation forms (monomer, dimer, oligomers) in various solvents like DMSO, CH3CN, CHCl3, and CCl4. Hydrogen-bonding interactions and the local solvent environment significantly affect its structural dynamics, including the amide-A absorption profile and its vibrational relaxation dynamics (Wang, Yang, Shi, & Zhao, 2015).
  • Probing β-Peptide Aggregates :

    • The N-H stretching vibration in NEPA was used to study β-peptide model compounds. Using infrared spectroscopy and computational methods, it was found that vibrational lifetime and anharmonicity of NEPA were sensitive to aggregation ensembles, providing insights into the structures and dynamics of β-peptide aggregates (Wang, Yang, & Zhao, 2015).
  • Ultrafast Structural Dynamics :

    • Using femtosecond two-dimensional infrared spectroscopy and computational methods, NEPA’s ultrafast structural dynamics were examined. NEPA’s amide-I vibrational characteristics, similar to α-peptides, show sensitivity to molecular structure and chemical environment. The spectral dynamics indicated a time scale consistent with the structural dynamics of the amide-water hydrogen bond (Ji-Pei, Zhao, Yang, & Jianping, 2013).
  • High Dielectric Constant in Mixtures :

    • The dielectric constants of mixtures of N-methylpropionamide (NMP) and NEP were studied. It was observed that certain mixtures exhibited extremely high dielectric constants, highlighting NEPA’s potential in material science applications (Takagi, 1986).
  • Biotransformation in Environmental Contexts :

    • The biotransformation of N-ethyl perfluorooctane sulfonamide (a compound similar to NEPA) and its dynamics in the environment were studied, revealing how these compounds interact with microbial communities under different conditions. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Yin, Te, Reinhard, Yang, Chen, He, & Gin, 2018).
  • General Applicable Frequency Map for β-Peptides :

    • A general applicable amide-I vibrational frequency map for β-peptides was constructed using NEPA. This map helps in understanding the infrared spectra of the amide-I mode in β-polypeptides, which is significant for peptide research (Cai, Du, Zheng, Liu, Zheng, Zhao, & Wang, 2016).

properties

IUPAC Name

N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDIECEEGFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334619
Record name N-Ethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpropionamide

CAS RN

5129-72-6
Record name N-Ethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
JP SHI, J ZHAO, F YANG… - Acta Physico-Chimica …, 2013 - ingentaconnect.com
… , steady-state infrared spectroscopy, and computational methods are used to examine the ultrafast structural dynamics of a β-peptide model compound, N-ethylpropionamide (NEPA). …
Number of citations: 12 www.ingentaconnect.com
J Wang, F Yang, J Shi, J Zhao - The Journal of Chemical Physics, 2015 - pubs.aip.org
… In this work, N-ethylpropionamide (NEPA), a model compound of β-peptides, is chosen for two reasons. For one, as one class of unnatural peptides, β-peptides possess one more …
Number of citations: 3 pubs.aip.org
M Kelly, PH Clarke - Microbiology, 1962 - microbiologyresearch.org
… N-Methylformamide, N-methylacetamide, N-ethylacetamide, Nacetylacetamide, N-methylpropionamide, N-ethylpropionamide, lactamide and methyl carbamate were found to be non-…
Number of citations: 151 www.microbiologyresearch.org
T Tsushida, T Takeo - Agricultural and Biological Chemistry, 1985 - Taylor & Francis
… However, Nmethylpropionamide and N-ethylpropionamide were not hydrolyzed. The theanine hydrolase activity and glutaminase in tea leaves showed the same pH optimum (8.5). The …
Number of citations: 31 www.tandfonline.com
J Wang, F Yang, J Zhao - The Journal of Physical Chemistry B, 2015 - ACS Publications
… In this work, the dynamical and structural information on the β-peptide model compound N-ethylpropionamide (NEPA) in the form of N–H stretching vibrations was obtained by using the …
Number of citations: 6 pubs.acs.org
S Takagi - Japanese Journal of Applied Physics, 1986 - iopscience.iop.org
… The dielectric constants of various mixtures of N-methylpropionamide (NMP) and N-ethylpropionamide (NEP) were measured. Mixtures in which the mole fraction of NMP was 0.80 …
Number of citations: 5 iopscience.iop.org
K Cai, F Du, X Zheng, J Liu, R Zheng… - The Journal of …, 2016 - ACS Publications
… a general applicable amide-I vibrational frequency map (GA map) for β-peptides in a number of common solvents was constructed, based on a peptide derivative, N-ethylpropionamide (…
Number of citations: 21 pubs.acs.org
J Zhao, J Wang - The Journal of Physical Chemistry B, 2016 - ACS Publications
… In this work, linear infrared spectroscopy was used to examine the effect of salt on the amide-II mode in a model β-peptide (N-ethylpropionamide, NEPA) in its deuterated form, to reveal …
Number of citations: 24 pubs.acs.org
K ITO, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
… -N—ethylpropionamide and N—ethylpropionamide. Route of the formation of D can be considered in the following two ways; hydrolysis of the substrate and successive dehydration of …
Number of citations: 10 www.jstage.jst.go.jp
K Cai, X Zheng, F Du - Spectrochimica Acta Part A: Molecular and …, 2017 - Elsevier
… For the modeling of amide-I spectra, two frequency maps were built for β-peptide analogue (N-ethylpropionamide, NEPA) in a number of solvents within different schemes (molecular …
Number of citations: 7 www.sciencedirect.com

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